Cas no 2138027-73-1 (N-(2-bromo-4-fluorophenyl)methyl-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine)

N-(2-bromo-4-fluorophenyl)methyl-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine is a halogenated pyrazole derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a bromo-fluorophenyl group and an isopropyl-substituted pyrazole ring, offering versatility in synthetic modifications. The presence of both bromine and fluorine enhances its reactivity, making it a valuable intermediate for cross-coupling reactions or further functionalization. The compound’s stability and defined stereochemistry contribute to its utility in targeted molecular design. Its well-characterized properties support its use in developing biologically active compounds, particularly in medicinal chemistry for lead optimization or as a scaffold in drug discovery.
N-(2-bromo-4-fluorophenyl)methyl-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine structure
2138027-73-1 structure
商品名:N-(2-bromo-4-fluorophenyl)methyl-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine
CAS番号:2138027-73-1
MF:C14H17BrFN3
メガワット:326.207285642624
CID:6264068
PubChem ID:165478723

N-(2-bromo-4-fluorophenyl)methyl-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine 化学的及び物理的性質

名前と識別子

    • N-(2-bromo-4-fluorophenyl)methyl-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine
    • EN300-1068055
    • N-[(2-bromo-4-fluorophenyl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine
    • 2138027-73-1
    • インチ: 1S/C14H17BrFN3/c1-9(2)19-8-14(10(3)18-19)17-7-11-4-5-12(16)6-13(11)15/h4-6,8-9,17H,7H2,1-3H3
    • InChIKey: VDQBVSNKPDLKGW-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=C(C=CC=1CNC1C(C)=NN(C=1)C(C)C)F

計算された属性

  • せいみつぶんしりょう: 325.05899g/mol
  • どういたいしつりょう: 325.05899g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 19
  • 回転可能化学結合数: 4
  • 複雑さ: 290
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.6
  • トポロジー分子極性表面積: 29.8Ų

N-(2-bromo-4-fluorophenyl)methyl-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1068055-0.1g
N-[(2-bromo-4-fluorophenyl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine
2138027-73-1 95%
0.1g
$640.0 2023-10-28
Enamine
EN300-1068055-0.5g
N-[(2-bromo-4-fluorophenyl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine
2138027-73-1 95%
0.5g
$699.0 2023-10-28
Enamine
EN300-1068055-1.0g
N-[(2-bromo-4-fluorophenyl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine
2138027-73-1
1g
$728.0 2023-06-10
Enamine
EN300-1068055-0.25g
N-[(2-bromo-4-fluorophenyl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine
2138027-73-1 95%
0.25g
$670.0 2023-10-28
Enamine
EN300-1068055-5.0g
N-[(2-bromo-4-fluorophenyl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine
2138027-73-1
5g
$2110.0 2023-06-10
Enamine
EN300-1068055-5g
N-[(2-bromo-4-fluorophenyl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine
2138027-73-1 95%
5g
$2110.0 2023-10-28
Enamine
EN300-1068055-2.5g
N-[(2-bromo-4-fluorophenyl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine
2138027-73-1 95%
2.5g
$1428.0 2023-10-28
Enamine
EN300-1068055-10g
N-[(2-bromo-4-fluorophenyl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine
2138027-73-1 95%
10g
$3131.0 2023-10-28
Enamine
EN300-1068055-10.0g
N-[(2-bromo-4-fluorophenyl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine
2138027-73-1
10g
$3131.0 2023-06-10
Enamine
EN300-1068055-1g
N-[(2-bromo-4-fluorophenyl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine
2138027-73-1 95%
1g
$728.0 2023-10-28

N-(2-bromo-4-fluorophenyl)methyl-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine 関連文献

N-(2-bromo-4-fluorophenyl)methyl-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amineに関する追加情報

Introduction to N-(2-bromo-4-fluorophenyl)methyl-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine (CAS No. 2138027-73-1)

The compound N-(2-bromo-4-fluorophenyl)methyl-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine, identified by the CAS registry number 2138027-73-1, is a highly specialized organic compound with significant potential in various fields of chemistry and materials science. This compound is characterized by its complex molecular structure, which includes a pyrazole ring system, a substituted phenyl group, and various substituents that contribute to its unique chemical properties.

The synthesis of this compound involves a series of carefully designed reactions, including nucleophilic substitutions, condensation reactions, and possibly catalytic processes. The presence of bromine and fluorine substituents on the phenyl ring suggests that this compound may exhibit interesting electronic properties, making it a candidate for applications in electronic materials or as intermediates in drug development.

Recent studies have highlighted the importance of pyrazole derivatives in medicinal chemistry due to their potential as kinase inhibitors or other bioactive agents. The substitution pattern on the pyrazole ring, particularly the presence of methyl and isopropyl groups, may influence the compound's solubility, stability, and interaction with biological targets. Researchers have also explored the use of such compounds in the development of new materials with tailored electronic properties.

In terms of structural analysis, the compound's molecular formula can be derived from its IUPAC name. The pyrazole ring contributes five atoms to the structure, while the substituted phenyl group adds complexity to the molecule's aromatic system. The bromine and fluorine atoms are positioned at specific locations on the phenyl ring, which could influence the molecule's reactivity and selectivity in various chemical reactions.

The CAS number 2138027-73-1 serves as a unique identifier for this compound within chemical databases, facilitating its identification and reference in scientific literature. This ensures that researchers can accurately cite and reference this compound in their work, maintaining consistency across studies.

From an application standpoint, this compound may find use in pharmaceutical research as a lead compound for drug development. Its structure suggests potential interactions with specific biological targets, such as enzymes or receptors, making it a valuable starting point for further exploration. Additionally, its electronic properties could make it suitable for applications in organic electronics or optoelectronic devices.

In conclusion, N-(2-bromo-4-fluorophenyl)methyl-3-methyl-1-(propan

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